molecular formula C19H26N2O3S B5196168 NoName

NoName

Cat. No. B5196168
M. Wt: 362.5 g/mol
InChI Key: ULWBCSQDCANYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a chemical compound that has been recently discovered and is gaining attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been developed through extensive research and experimentation. The purpose of

Mechanism of Action

The mechanism of action of NoName is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect cellular function and behavior.
Biochemical and Physiological Effects
NoName has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NoName can inhibit the activity of certain enzymes, alter protein folding, and affect gene expression. In vivo studies have shown that NoName can inhibit tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of NoName is its versatility in scientific research. It can be used in a variety of experimental settings and has the potential to yield valuable insights into various biological processes. However, one of the main limitations of NoName is its cost and availability. The synthesis of NoName is a complex process that requires specialized equipment and skilled personnel, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on NoName. One potential area of focus is the development of more efficient synthesis methods that can produce NoName in larger quantities. Another area of focus is the identification of specific proteins and enzymes that interact with NoName, which can provide insight into its mechanism of action. Additionally, the potential applications of NoName in drug discovery and development, particularly in the field of cancer research, warrant further investigation.
Conclusion
In conclusion, NoName is a promising chemical compound that has the potential to yield valuable insights into various biological processes. Its versatility in scientific research, combined with its potential applications in drug discovery and development, make it an exciting area of focus for future research. While there are still many unanswered questions regarding its mechanism of action and potential applications, the continued exploration of NoName has the potential to lead to significant advancements in the field of science.

Synthesis Methods

The synthesis of NoName involves a complex process that requires specialized equipment and skilled personnel. The process begins with the selection of raw materials, which are then subjected to various chemical reactions to produce the final product. The exact details of the synthesis method are currently undisclosed due to proprietary reasons.

Scientific Research Applications

NoName has a wide range of potential applications in scientific research. It can be used as a tool to study various biological processes, including protein folding, enzyme kinetics, and gene expression. It has also been shown to have potential applications in drug discovery and development, particularly in the field of cancer research.

properties

IUPAC Name

5-(dibutyl-λ4-sulfanylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-4-6-12-25(13-7-5-2)16-17(22)20-19(24)21(18(16)23)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWBCSQDCANYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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